molecular formula C13H18ClN B1427883 [1-(2-Chlorophenyl)cyclohexyl]methanamine CAS No. 933727-15-2

[1-(2-Chlorophenyl)cyclohexyl]methanamine

Cat. No.: B1427883
CAS No.: 933727-15-2
M. Wt: 223.74 g/mol
InChI Key: SPZZSFGDQFNRGE-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclohexyl]methanamine is a cyclohexane derivative featuring a chlorophenyl substituent at the 1-position and a methanamine group. Its molecular formula is C₁₃H₁₇ClN (molecular weight: 224.12 g/mol), with a predicted collision cross-section (CCS) of 150.5 Ų for the [M+H]+ adduct . The compound's structure includes a rigid cyclohexyl backbone, which influences its conformational stability and interactions with biological targets. Synthetically, it can be derived via Mannich base reactions or aminomethylation strategies, as seen in related cyclohexylamine derivatives .

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZZSFGDQFNRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 2-chlorobenzonitrile, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Chlorophenyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chlorophenyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may be used in research to investigate its effects on biological systems and its potential as a pharmacological agent.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential use in treating certain medical conditions.

Industry: Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
  • Structure : Features two chlorine atoms at the 2- and 4-positions of the phenyl ring.
  • Molecular Formula : C₁₃H₁₆Cl₂N (MW: 258.19 g/mol ) .
  • Impact: The additional chlorine atom enhances lipophilicity (logP increases by ~0.5) and may improve binding to hydrophobic pockets in receptors like NMDA or σ-1. However, steric hindrance could reduce solubility compared to the mono-chloro derivative .
[1-(4-Nitrophenyl)cyclohexyl]methanamine
  • Structure : Substitutes the 2-chloro group with a 4-nitro group .
  • Molecular Formula : C₁₃H₁₇N₂O₂ (MW: 234.29 g/mol ) .
  • This may reduce metabolic stability but enhance interactions with electron-rich biological targets .

Modifications to the Cyclohexane Backbone

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride
  • Structure : Replaces the cyclohexane ring with a cyclopentane and adds a 4-fluoro substituent .
  • Molecular Formula : C₁₂H₁₅ClFN·HCl (MW: 264.17 g/mol ) .
  • The fluorine atom introduces moderate electronegativity, which may enhance hydrogen bonding with targets .

Functional Group Additions

N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (Schiff Base Derivative)
  • Structure : Forms an imine bond between the methanamine group and 2-chlorobenzaldehyde.
  • Molecular Formula : C₁₄H₁₂Cl₂N (MW: 265.16 g/mol ) .
  • However, imine bonds are hydrolytically unstable in physiological conditions .
Methoxetamine (3-MeO-PCE Analog)
  • Structure: Replaces the chlorophenyl group with a 3-methoxyphenyl and adds an ethylamino side chain.
  • Molecular Formula: C₁₅H₂₁NO (MW: 247.33 g/mol) .
  • Pharmacology : Exhibits high NMDA receptor antagonism (Ki = 34 nM) and σ-1 receptor affinity (Ki = 120 nM). The methoxy group enhances serotonin receptor interactions compared to the chloro derivative, contributing to its psychedelic effects .

Multi-Substituted Derivatives

AY 9944 (Bis-Chlorobenzyl Cyclohexane Derivative)
  • Structure : Contains two 2-chlorobenzyl-methanamine groups on a 1,4-cyclohexane backbone.
  • Molecular Formula : C₂₂H₂₆Cl₂N₂·2HCl (MW: 448.29 g/mol ) .
  • Application : Acts as a cholesterol biosynthesis inhibitor , demonstrating how multiple chloro-aromatic groups enhance enzyme inhibition through cooperative binding .

Biological Activity

[1-(2-Chlorophenyl)cyclohexyl]methanamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities and therapeutic applications. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a methanamine moiety and a chlorophenyl substituent. The presence of the chlorine atom in the phenyl ring is significant as it influences the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology. Similar compounds have shown potential as analgesics and neuroprotective agents, suggesting that this compound may also possess similar therapeutic properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine instead of brominePotential analgesic activity
1-(4-Methylphenyl)cyclohexylmethanamineMethyl substitution on phenylNeuroprotective effects
1-(3-Nitrophenyl)cyclohexylmethanamineNitro group on phenyl ringAntidepressant properties

The mechanism by which this compound exerts its effects is primarily through interaction with neurotransmitter receptors. It is known to bind to specific sites in the brain, influencing neurotransmission pathways. This interaction can modulate various physiological processes, making it a valuable candidate for pharmacological research.

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the substituents on the phenyl or cyclohexyl groups can significantly impact the pharmacological profile of the compound. For instance, the introduction of halogens or alkoxy groups has been shown to enhance potency and selectivity towards specific receptors.

Case Studies

Several case studies have explored the effects of this compound in various experimental settings:

  • Neuropharmacological Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant neuroactive properties, suggesting potential applications in treating neurological disorders.
  • Analgesic Properties : Preliminary findings indicate that this compound may act as an analgesic agent, potentially providing relief in pain management scenarios. Further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Research Findings

Recent studies have utilized advanced techniques such as radiolabeled ligand binding assays and computational docking studies to evaluate the binding affinity of this compound to various receptors involved in neurotransmission. These approaches have provided insights into its mechanism of action and potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Chlorophenyl)cyclohexyl]methanamine
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[1-(2-Chlorophenyl)cyclohexyl]methanamine

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